5-Nitro-2-(phenylthio)benzaldehyde
Overview
Description
5-Nitro-2-(phenylthio)benzaldehyde: is an organic compound with the molecular formula C13H9NO3S. It is characterized by the presence of a nitro group, a phenylthio group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(phenylthio)benzaldehyde typically involves the nitration of 2-(phenylthio)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-2-(phenylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Nitro-2-(phenylthio)benzoic acid.
Reduction: 5-Amino-2-(phenylthio)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(phenylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can also be used in the development of new drugs with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(phenylthio)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylthio group can also participate in interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
- 5-Nitro-2-thiophenecarboxaldehyde
- 3-Nitro-4-(phenylthio)benzaldehyde
- 2-(4-Nitrophenyl)benzofuran
Comparison: 5-Nitro-2-(phenylthio)benzaldehyde is unique due to the presence of both a nitro group and a phenylthio group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications. Similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
5-nitro-2-phenylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIWOASJHKVEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388071 | |
Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-32-0 | |
Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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